2-aminobenzenecarboximidothioic acid
Description
2-Aminobenzenecarboximidothioic acid is a sulfur-containing aromatic compound characterized by a benzene ring substituted with an amino (-NH₂) group and a carboximidothioic acid (-C(=S)-NH-OH) moiety. Its reactivity and applications are hypothesized based on structural analogs, such as benzamides, benzimidazoles, and benzothiazoles, which share functional or aromatic features .
Properties
IUPAC Name |
2-aminobenzenecarboximidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZKAJRFABCGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=N)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzenecarboximidothioic acid typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base. This reaction leads to the formation of the desired compound through a series of intermediate steps. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-aminobenzenecarboximidothioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-aminobenzenecarboximidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-aminobenzenecarboximidothioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Sulfur vs.
- Aromatic vs. Heterocyclic Systems : Unlike benzimidazoles or benzothiazoles, the target compound retains a simple benzene ring, avoiding the electronic effects of fused heterocycles .
Physicochemical Properties and Reactivity
While direct data on 2-aminobenzenecarboximidothioic acid is sparse, inferences can be drawn from analogs:
| Property | This compound (Predicted) | 2-Aminobenzamide | 2-Carbamimidoylbenzoic Acid |
|---|---|---|---|
| Solubility | Moderate in polar aprotic solvents | High in water/DMSO | Low in non-polar solvents |
| Acidity (pKa) | ~3.5 (thioic acid), ~9.5 (NH₂) | ~4.2 (amide), ~8.9 (NH₂) | ~2.1 (COOH), ~10.2 (NH₂) |
| Reactivity | Thiol-mediated nucleophilic substitution | Amide hydrolysis | Imine condensation |
Research Findings :
- The thioic acid group likely increases lipophilicity, reducing aqueous solubility compared to 2-aminobenzamide but improving membrane permeability .
- The compound may exhibit stronger metal chelation (e.g., Fe³⁺, Cu²⁺) than 2-carbamimidoylbenzoic acid due to sulfur’s soft Lewis basicity .
Pharmacological Potential
- Antimicrobial Activity: 2-Aminobenzimidazoles exhibit broad-spectrum antimicrobial effects; the thioic acid moiety may enhance activity against resistant strains .
- Enzyme Inhibition: The compound’s structure aligns with HDAC (histone deacetylase) inhibitors, similar to 2-aminobenzamide derivatives used in cancer therapy .
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